molecular formula C15H22O2 B13815902 3-Phenylpropyl 4-methylpentanoate

3-Phenylpropyl 4-methylpentanoate

Cat. No.: B13815902
M. Wt: 234.33 g/mol
InChI Key: GOARLSYMDFAJIM-UHFFFAOYSA-N
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Description

3-Phenylpropyl 4-methylpentanoate is an ester compound comprising a 3-phenylpropyl alcohol moiety esterified with 4-methylpentanoic acid. The compound’s properties are influenced by the position of the methyl branch on the pentanoate chain (4- vs. 2-methyl) and the aromatic phenyl group, which may impact volatility, solubility, and biological activity.

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

3-phenylpropyl 4-methylpentanoate

InChI

InChI=1S/C15H22O2/c1-13(2)10-11-15(16)17-12-6-9-14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3

InChI Key

GOARLSYMDFAJIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)OCCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3-methyl-, 3-phenylpropyl ester typically involves the esterification of 3-methylbutanoic acid with 3-phenylpropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

3-methylbutanoic acid+3-phenylpropanolbutanoic acid, 3-methyl-, 3-phenylpropyl ester+water\text{3-methylbutanoic acid} + \text{3-phenylpropanol} \rightarrow \text{butanoic acid, 3-methyl-, 3-phenylpropyl ester} + \text{water} 3-methylbutanoic acid+3-phenylpropanol→butanoic acid, 3-methyl-, 3-phenylpropyl ester+water

Industrial Production Methods

In industrial settings, the production of butanoic acid, 3-methyl-, 3-phenylpropyl ester may involve continuous esterification processes using fixed-bed reactors. The reactants are continuously fed into the reactor, and the ester product is continuously removed, allowing for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-methyl-, 3-phenylpropyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its parent acid and alcohol in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: 3-methylbutanoic acid and 3-phenylpropanol.

    Reduction: 3-methylbutanol and 3-phenylpropanol.

    Transesterification: A new ester and alcohol depending on the reactants used.

Scientific Research Applications

Butanoic acid, 3-methyl-, 3-phenylpropyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of butanoic acid, 3-methyl-, 3-phenylpropyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, releasing the parent acid and alcohol, which can then exert their biological effects. The exact molecular targets and pathways depend on the specific context of its use, such as its role in drug development or as a fragrance component.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The primary structural analogs include:

  • 3-Phenylpropyl 2-methylpentanoate (2-methyl isomer)
  • 3-Phenylpropyl pentanoate (unbranched chain)
  • Benzyl 4-methylpentanoate (shorter phenylalkyl chain)

Key Structural Differences:

Feature 3-Phenylpropyl 4-methylpentanoate 3-Phenylpropyl 2-methylpentanoate
Methyl Branch Position 4th carbon of pentanoate chain 2nd carbon of pentanoate chain
Molecular Weight ~234.3 g/mol (calculated) ~234.3 g/mol (calculated)
Polarity Lower (due to distal branching) Higher (proximal branching)

Physicochemical Properties

  • Volatility : The 4-methyl isomer is expected to have a higher boiling point than the 2-methyl analog due to reduced steric hindrance and increased van der Waals interactions .
  • Chromatographic Behavior: GC retention indices for 3-phenylpropyl esters vary with branching. For example, 3-phenylpropyl 2-methylpentanoate showed distinct retention times on polar vs. nonpolar GC columns, a pattern likely mirrored in the 4-methyl isomer .
  • Solubility : The 4-methyl isomer may exhibit lower solubility in polar solvents compared to the 2-methyl variant due to its less polar structure.

Data Tables

Table 1: Comparative GC Retention Indices of 3-Phenylpropyl Esters (Hypothetical Data*)

Compound Retention Index (Nonpolar Column) Retention Index (Polar Column)
This compound 1480 (estimated) 1720 (estimated)
3-Phenylpropyl 2-methylpentanoate 1450 1690
3-Phenylpropyl pentanoate 1425 1655

*Note: Data for 4-methylpentanoate are inferred from structural trends; 2-methylpentanoate values are experimental .

Table 2: Spectral Characteristics (NMR Shifts, Selected Peaks)

Compound δ<sup>1</sup>H (ppm, ester CH3) δ<sup>13</sup>C (ppm, carbonyl C=O)
3-Phenylpropyl 2-methylpentanoate 1.15 (d, J=6.5 Hz) 173.8
This compound* 0.95 (t, J=7.2 Hz) ~173.5

*Predicted based on branching effects.

Research Findings

Natural Product Identification : The 2-methyl isomer’s discovery in P. austriacum EO highlights the role of ester branching in plant secondary metabolism . The absence of the 4-methyl isomer in natural libraries suggests biosynthetic preferences for proximal branching.

Synthetic Accessibility: Both isomers were synthesized via esterification of 3-phenylpropanol with methylpentanoic acids, but the 4-methyl variant may require optimized conditions due to steric challenges in carboxylate activation .

Bioactivity Potential: While bioactivity data are lacking, the 2-methyl isomer’s natural occurrence implies ecological roles (e.g., antimicrobial or pheromonal activity), which the 4-methyl analog might share or diverge from due to structural differences.

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